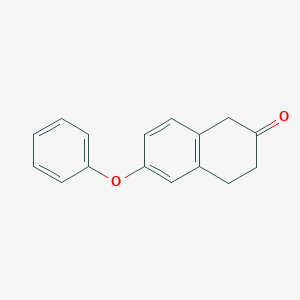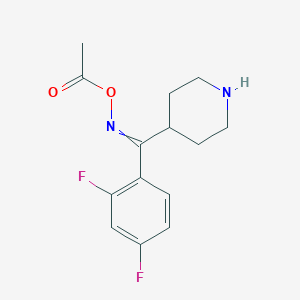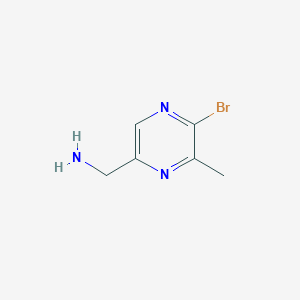![molecular formula C10H9BrN2O2 B13659581 Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-b]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the desired position.
Esterification: The brominated intermediate is then reacted with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade brominating agents and catalysts.
Continuous esterification: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of dehalogenated products or modified pyridine derivatives.
Scientific Research Applications
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: Utilized in the design of chemical probes to study biological pathways and molecular interactions.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Targeting DNA/RNA: Binding to nucleic acids to interfere with replication or transcription processes.
Comparison with Similar Compounds
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can be compared with other similar compounds such as:
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
5-Bromo-1H-pyrazolo[4,3-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-7(11)5-6-3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
NWVQILOWXABUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CNC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


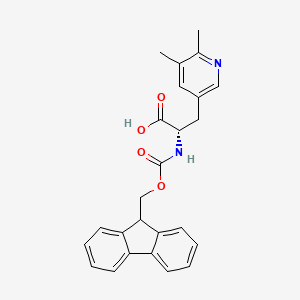
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


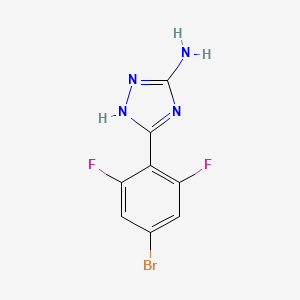

![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
